molecular formula C26H22N2O2S B2500831 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone CAS No. 866038-66-6

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone

Cat. No.: B2500831
CAS No.: 866038-66-6
M. Wt: 426.53
InChI Key: GQOMALJFAKJXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone is a useful research compound. Its molecular formula is C26H22N2O2S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Local Anesthetic Properties

A study by Ran, Li, and Zhang (2015) describes the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, including compounds related to "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone", using a one-pot, four-component reaction. The local anesthetic effect of these derivatives was assessed, with some showing considerable local anesthetic activity and minimal toxicity, compared to lidocaine (Ran, Li, & Zhang, 2015).

Antioxidant Properties

Naik, Kumar, and Rangaswamy (2012) synthesized a series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles and evaluated their antioxidant properties. Compounds with hydroxy and methoxy groups on the phenyl moiety showed predominant antioxidant activity (Naik, Kumar, & Rangaswamy, 2012).

Polyimide Synthesis and Properties

Ghaemy and Alizadeh (2009) investigated the synthesis of polyimides from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group. These polyimides exhibited excellent solubility in polar solvents and high thermal stability, making them suitable for advanced material applications (Ghaemy & Alizadeh, 2009).

N-Protection of O-Aryl Sulfamates

Reuillon et al. (2012) developed a method for the N-protection of O-aryl sulfamates, important in medicinal chemistry, using imidazole-based compounds. The protected sulfamates displayed stability to various conditions, facilitating their use in multi-step syntheses (Reuillon et al., 2012).

Synthesis Without Catalyst

Ilavarasan et al. (2018) described a catalyst-free synthesis method for new imidazole derivatives, emphasizing simplicity, low cost, and good yield. This method represents an eco-friendly alternative for synthesizing imidazole-based compounds (Ilavarasan et al., 2018).

Antimicrobial and Antioxidant Activities

Research by Noriega-Iribe et al. (2020) explored the synthesis of 2,4,5-triphenyl imidazole derivatives and their in vitro evaluation as antioxidants, acetylcholinesterase (AChE), and xanthine oxidase (XO) inhibitors, demonstrating their potential as therapeutic molecules with antioxidant and antiproliferative properties (Noriega-Iribe et al., 2020).

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h1,4-17H,18-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOMALJFAKJXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.